4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride is an organic compound belonging to the class of benzenesulfonyl compounds These compounds are characterized by the presence of a benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride typically involves the reaction of 4-(But-2-yn-1-yloxy)phenyl sulfonyl chloride with isopropyl groups under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and selectivity. The process involves multiple steps, including the protection and deprotection of functional groups, as well as purification through techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced technologies ensures consistent quality and efficiency in the production process. Key parameters such as temperature, pressure, and reaction time are optimized to achieve the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: The compound can undergo intramolecular cycloaddition reactions, leading to the formation of cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, sodium hydride, and various organic solvents such as dimethylformamide and methylene chloride. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different sulfonamide derivatives, while cycloaddition reactions can produce cyclic compounds with unique structural features .
Wissenschaftliche Forschungsanwendungen
4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including biologically active compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions, providing insights into biological processes at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biological processes, leading to various effects depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{[4-(But-2-yn-1-yloxy)phenyl]sulfonyl}propane-1-thiol: This compound shares a similar benzenesulfonyl structure but differs in the presence of a propane-1-thiol group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar alkyne moiety but is part of a different chemical class.
Uniqueness
4-(But-2-yn-1-yloxy)-3-isopropylbenzenesulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C13H15ClO3S |
---|---|
Molekulargewicht |
286.77 g/mol |
IUPAC-Name |
4-but-2-ynoxy-3-propan-2-ylbenzenesulfonyl chloride |
InChI |
InChI=1S/C13H15ClO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,8H2,1-3H3 |
InChI-Schlüssel |
QJQLRIYNNUFJOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.